![molecular formula C12H17ClN2 B1375170 2-[2-Chloro-6-(pyrrolidin-1-yl)phenyl]ethan-1-amine CAS No. 1338943-69-3](/img/structure/B1375170.png)
2-[2-Chloro-6-(pyrrolidin-1-yl)phenyl]ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-Chloro-6-(pyrrolidin-1-yl)phenyl]ethan-1-amine is a chemical compound that features a chloro-substituted phenyl ring and a pyrrolidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Chloro-6-(pyrrolidin-1-yl)phenyl]ethan-1-amine typically involves the reaction of 2-chloro-6-nitroaniline with pyrrolidine under specific conditions. The nitro group is first reduced to an amine, followed by the introduction of the pyrrolidine ring through nucleophilic substitution. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a reducing agent like hydrogen gas or a metal catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2-[2-Chloro-6-(pyrrolidin-1-yl)phenyl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
科学的研究の応用
2-[2-Chloro-6-(pyrrolidin-1-yl)phenyl]ethan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-[2-Chloro-6-(pyrrolidin-1-yl)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity to certain biological targets, while the chloro group may influence the compound’s reactivity and stability. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
- 2-[2-Chloro-6-(morpholin-4-yl)phenyl]ethan-1-amine
- 2-[2-Chloro-6-(piperidin-1-yl)phenyl]ethan-1-amine
- 2-[2-Chloro-6-(azepan-1-yl)phenyl]ethan-1-amine
Uniqueness
2-[2-Chloro-6-(pyrrolidin-1-yl)phenyl]ethan-1-amine is unique due to the presence of the pyrrolidine ring, which can confer distinct steric and electronic properties compared to other similar compounds. This uniqueness can result in different biological activities and chemical reactivities, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
2-(2-chloro-6-pyrrolidin-1-ylphenyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c13-11-4-3-5-12(10(11)6-7-14)15-8-1-2-9-15/h3-5H,1-2,6-9,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEXMBPVKYRGPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=CC=C2)Cl)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![9-Azaspiro[5.6]dodecane](/img/structure/B1375087.png)
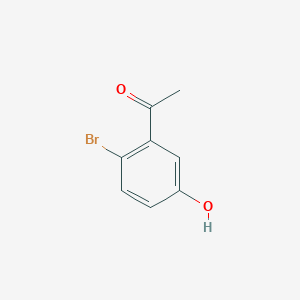
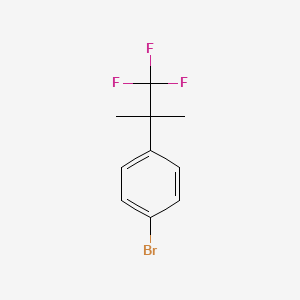
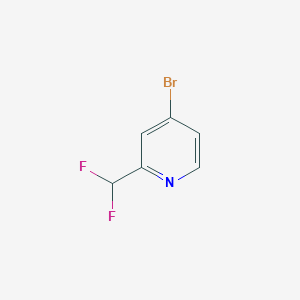
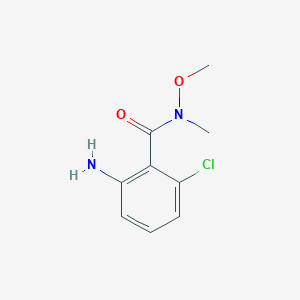
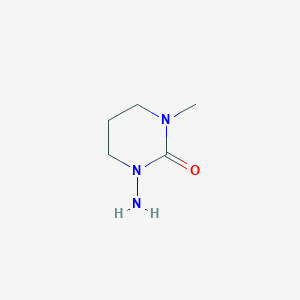

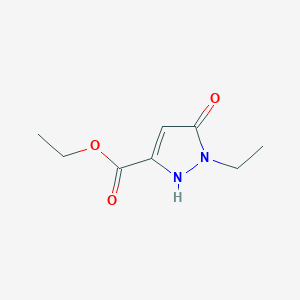
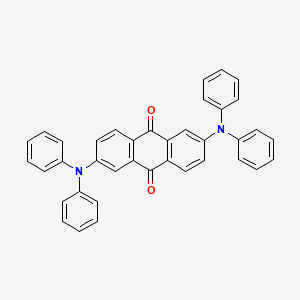
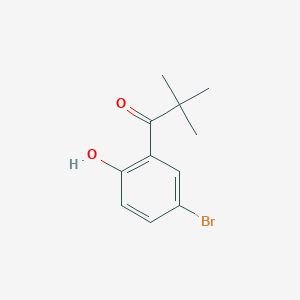
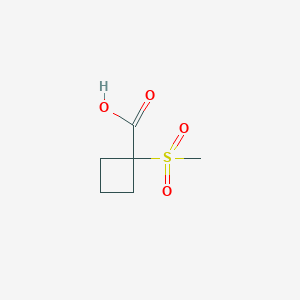
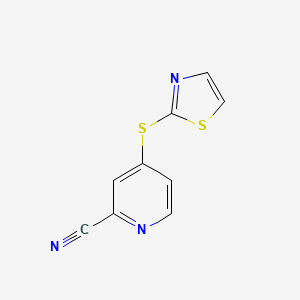
![2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B1375109.png)
![9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1375110.png)
